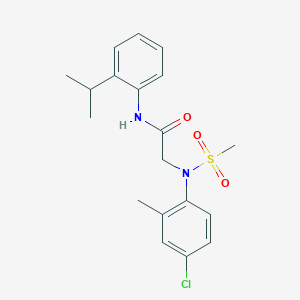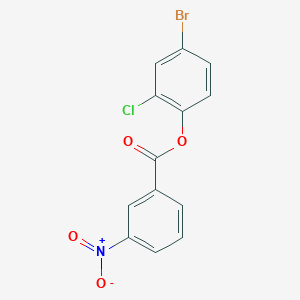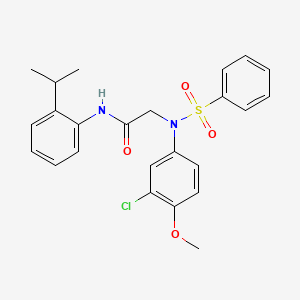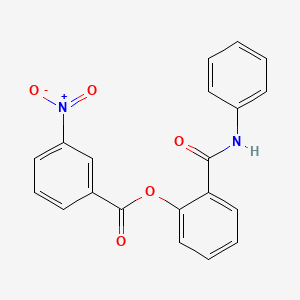![molecular formula C23H23ClN2O3S B3551812 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B3551812.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide
Übersicht
Beschreibung
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide, commonly known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to inhibit the activity of histone acetyltransferases (HATs) and has potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
C646 inhibits the activity of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide by binding to the active site of the enzyme. This prevents the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which C646 exerts its anti-cancer effects is still under investigation.
Biochemical and Physiological Effects:
C646 has been shown to have anti-cancer effects in various types of cancer cells, including breast cancer, prostate cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. C646 has also been shown to inhibit the growth and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of C646 is its specificity for 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide, which makes it a valuable tool for studying the role of histone acetylation in cancer. However, C646 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Additionally, the exact mechanism of action of C646 is still not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on C646. One area of interest is the development of more potent and selective HAT inhibitors. Additionally, further studies are needed to elucidate the mechanism of action of C646 and its effects on gene expression. C646 has also shown potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders, and further research in these areas is warranted.
Wissenschaftliche Forschungsanwendungen
C646 has been extensively studied in cancer research due to its ability to inhibit the activity of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)benzamide. This compound are enzymes that acetylate histones, which play a crucial role in gene expression. Aberrant histone acetylation has been linked to various types of cancer, and inhibition of this compound has been shown to have anti-cancer effects.
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2,5-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-16-8-9-17(2)22(14-16)25-23(27)18-10-12-20(13-11-18)26(30(3,28)29)15-19-6-4-5-7-21(19)24/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOWEXDYOOMHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3551749.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3551756.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B3551763.png)

![3-bromo-N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3551779.png)
![3-{5-(4-bromophenyl)-1-[(4-hydroxybenzoyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3551786.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-phenylglycinamide](/img/structure/B3551809.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3551814.png)

![N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3551835.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3551840.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B3551841.png)